

# Unraveling the Therapeutic Potential of TS-021 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TS-021   |           |
| Cat. No.:            | B1682025 | Get Quote |

The identity of the therapeutic agent "TS-021" is currently associated with two distinct investigational drugs in the field of oncology: Sym021, an anti-PD-1 antibody, and AVZO-021, a selective CDK2 inhibitor. To provide accurate and relevant application notes and protocols, it is imperative to distinguish between these two compounds. This document will address both entities separately, providing a comprehensive overview of their mechanisms of action, preclinical and clinical findings in combination therapies, and detailed experimental protocols based on publicly available data.

# Part 1: Sym021 (Anti-PD-1 Antibody) in Combination Cancer Therapy

#### Introduction:

Sym021 is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), Sym021 aims to restore the activity of exhausted T cells and enhance the body's own anti-tumor immune response. Combination strategies involving Sym021 are being explored to overcome resistance to single-agent immunotherapy and improve treatment outcomes across various cancer types.

Mechanism of Action and Signaling Pathway:



Sym021 functions by disrupting the PD-1/PD-L1 signaling axis, which is a key mechanism of immune evasion employed by tumor cells. Engagement of PD-1 by PD-L1 on cancer cells leads to the inhibition of T-cell receptor (TCR) signaling, thereby suppressing T-cell proliferation, cytokine release, and cytotoxic activity. Sym021, by binding to PD-1, prevents this inhibitory signaling, leading to the reactivation of anti-tumor immunity.



Click to download full resolution via product page

Caption: PD-1 signaling pathway and the mechanism of action of Sym021.

Clinical Development in Combination Therapies:

Clinical trials are investigating Sym021 in combination with other immunotherapies and targeted agents. A notable example is the NCT04641871 trial, a Phase 1b study evaluating the safety and efficacy of Sym021 in combination with either Sym022 (an anti-LAG-3 antibody) or Sym023 (an anti-TIM-3 antibody), and in a triplet combination with Sym023 and irinotecan in patients with selected advanced solid tumors.[1][2][3]

Table 1: Overview of Sym021 Combination Therapy Clinical Trial (NCT04641871)



| Sub-study   | Patient Population                       | Combination<br>Regimen                | Primary Objectives                |
|-------------|------------------------------------------|---------------------------------------|-----------------------------------|
| Sub-study 1 | Biliary Tract<br>Carcinoma               | Sym021 + Sym022 or<br>Sym021 + Sym023 | Safety, Tolerability,<br>Efficacy |
| Sub-study 2 | Biliary Tract<br>Carcinoma               | Sym021 + Sym023 +<br>Irinotecan       | Safety, Tolerability              |
| Sub-study 3 | Esophageal<br>Squamous Cell<br>Carcinoma | Sym021 + Sym023 +<br>Irinotecan       | Safety, Tolerability,<br>Efficacy |

### **Experimental Protocols:**

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general workflow for assessing the in vivo efficacy of Sym021 in combination with another immunotherapy agent.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies.



#### Methodology:

- Cell Culture: Maintain a murine cancer cell line (e.g., MC38 colon adenocarcinoma) in appropriate culture conditions.
- Tumor Implantation: Subcutaneously inject a defined number of tumor cells into the flank of immunocompetent mice (e.g., C57BL/6).
- Randomization: Once tumors reach a palpable size, randomize mice into treatment cohorts.
- Treatment Administration: Administer a murine surrogate of Sym021 and the combination agent via appropriate routes (e.g., intraperitoneal injection) at specified doses and schedules.
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
- Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis to compare treatment groups.

## Part 2: AVZO-021 (CDK2 Inhibitor) in Combination Cancer Therapy

#### Introduction:

AVZO-021 (also known as AR**TS-021**) is a potent and selective oral inhibitor of cyclin-dependent kinase 2 (CDK2).[4][5] Deregulation of the cell cycle is a hallmark of cancer, and CDK2 plays a crucial role in the G1 to S phase transition. AVZO-021 is being developed for the treatment of advanced solid tumors, particularly those with CDK2 dependency, such as HR+/HER2- breast cancer and cancers with Cyclin E1 (CCNE1) amplification.[4][6]

#### Mechanism of Action and Signaling Pathway:

The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases. The Cyclin E/CDK2 complex is essential for the phosphorylation of the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA synthesis. In cancer cells with CCNE1 amplification or those that have developed resistance to



CDK4/6 inhibitors, the Cyclin E/CDK2 axis can become a key driver of proliferation. AVZO-021 selectively inhibits CDK2, leading to cell cycle arrest and inhibition of tumor growth.



Click to download full resolution via product page

Caption: Cell cycle regulation and the mechanism of action of AVZO-021.

Clinical Development in Combination Therapies:

AVZO-021 is being evaluated in a Phase 1/2 clinical trial (NCT05867251) as a monotherapy and in combination with other agents for patients with advanced solid tumors. The combination arms are particularly focused on HR+/HER2- breast cancer, where resistance to CDK4/6



inhibitors is a significant clinical challenge. The trial is exploring combinations of AVZO-021 with CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), endocrine therapies (fulvestrant, letrozole), and chemotherapy (carboplatin, sacituzumab govitecan).[4][5]

Table 2: Overview of AVZO-021 Combination Therapy Arms in NCT05867251

| Phase    | Patient Population             | Combination Regimens                                                   |
|----------|--------------------------------|------------------------------------------------------------------------|
| Phase 1b | HR+/HER2- Breast Cancer        | AVZO-021 + Palbociclib/Ribociclib/Abemaci clib + Fulvestrant/Letrozole |
| Phase 1c | CCNE1-amplified Ovarian Cancer | AVZO-021 + Carboplatin                                                 |
| Phase 2b | HR+/HER2- Breast Cancer        | Multiple cohorts with CDK4/6i and endocrine therapy                    |
| Phase 2c | CCNE1-amplified Ovarian Cancer | AVZO-021 + Carboplatin                                                 |

#### **Experimental Protocols:**

Protocol 2: In Vitro Proliferation Assay to Assess Synergy

This protocol describes a method to evaluate the synergistic anti-proliferative effects of AVZO-021 in combination with a CDK4/6 inhibitor in a relevant cancer cell line.





Click to download full resolution via product page

Caption: Workflow for in vitro synergy assessment.

#### Methodology:

 Cell Culture: Culture a relevant cancer cell line (e.g., T-47D for HR+/HER2- breast cancer) in standard conditions.



- Cell Seeding: Seed a predetermined number of cells per well in 96-well plates and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of AVZO-021 and the combination drug (e.g., a CDK4/6 inhibitor) alone and in combination at a constant ratio.
- Treatment: Treat the cells with the drug dilutions and incubate for a specified period (e.g., 72 hours).
- Proliferation Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI), where CI 
   1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Disclaimer: These application notes and protocols are for informational purposes only and are based on publicly available data. Researchers should consult original publications and manufacturer's guidelines for detailed experimental procedures and safety information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. An Exploratory, Open-label, Multicenter Phase Ib Trial to Evaluate Safety and Efficacy of Sym021 Anti-PD-1 in Combination with Either Sym022 Anti-LAG-3 or Sym023 Anti-TIM-3 or Sym023 and Irinotecan in Patients with Selected Solid Tumor Malignancies [kucancercenter.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]



- 6. avenzotx.com [avenzotx.com]
- To cite this document: BenchChem. [Unraveling the Therapeutic Potential of TS-021 in Combination Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682025#ts-021-in-combination-with-other-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com